(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine
Description
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine: is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (BOC) protecting group, an oxetane ring, and an L-phenylalanine amino acid moiety
Properties
IUPAC Name |
(2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(23)19-10-18(11-24-12-18)20-14(15(21)22)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDBUCACVLRLD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine typically involves multiple steps, starting with the protection of the amino group on L-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected L-phenylalanine is then reacted with an oxetane derivative to introduce the oxetane ring. The reaction conditions for this step may include the use of a strong base and a suitable solvent to facilitate the ring-closure reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The oxetane ring can be reduced to form a diol or other reduced derivatives.
Substitution: : The BOC protecting group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the BOC group.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: : Diols, alcohols, and other reduced derivatives.
Substitution: : Amino acids without the BOC group, allowing further functionalization.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The presence of the oxetane ring and amino acid moiety makes it a candidate for studying biological interactions and enzyme inhibition.
Medicine: : It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: : Its unique structure could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine exerts its effects depends on its molecular targets and pathways. The BOC-protected amino group can interact with enzymes or receptors, while the oxetane ring may participate in binding interactions. The specific pathways involved would depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups. Similar compounds might include other BOC-protected amino acids or oxetane derivatives, but the specific arrangement of these groups in this compound sets it apart. Some similar compounds to consider are:
BOC-protected amino acids: : These compounds share the BOC protecting group but lack the oxetane ring.
Oxetane derivatives: : These compounds contain the oxetane ring but may not have the amino acid moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
